methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate

Catalog No.
S13458449
CAS No.
M.F
C11H10FNO2
M. Wt
207.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate

Product Name

methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate

IUPAC Name

methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

InChI

InChI=1S/C11H10FNO2/c1-6-9(11(14)15-2)7-4-3-5-8(12)10(7)13-6/h3-5,13H,1-2H3

InChI Key

ZTYFUWPFWCLAEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)C(=O)OC

Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by the presence of a fluorine atom at the 7-position and a methyl group at the 2-position of the indole ring. This compound features an ester functional group, which enhances its reactivity and solubility in organic solvents. Indoles are known for their diverse biological activities, making derivatives like methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate significant in medicinal chemistry and drug development.

Typical of indole derivatives:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The compound can react with nucleophiles (e.g., amines or thiols) in polar solvents, leading to the formation of new derivatives.

These reactions highlight the compound's potential for further functionalization and its utility in synthetic organic chemistry.

Indole derivatives, including methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate, exhibit a range of biological activities. They have been studied for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, influencing cellular processes such as apoptosis, cell proliferation, and inflammatory responses. Specifically, indole derivatives can modulate signaling pathways and gene expression related to immune responses.

The synthesis of methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 7-fluoroindole and methyl 2-bromoacetate.
  • Reaction Conditions: Key steps include forming the indole ring and subsequent functionalization. Strong bases like sodium hydride or potassium carbonate are commonly used alongside solvents such as dimethylformamide or tetrahydrofuran.
  • Optimization: Industrial production may involve optimizing reaction conditions to enhance yield and purity.

Alternative synthetic routes may also exist, utilizing different reagents or methodologies tailored to specific applications.

Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate has several applications:

  • Medicinal Chemistry: Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases.
  • Research: The compound serves as a valuable tool in biochemical studies exploring indole derivatives' mechanisms of action and biological effects.
  • Pharmaceutical Development: It is utilized in creating more complex molecules for drug formulation and testing.

Studies have shown that methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate interacts with multiple biological receptors and enzymes. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interactions can influence various signaling pathways critical for cellular functions. Understanding these interactions is essential for evaluating its therapeutic potential.

Several compounds share structural similarities with methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate:

Compound NameKey Differences
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylateLacks the methyl group at the 2-position
(7-fluoro-2-methyl-1H-indol-3-yl)acetic acidContains an acetic acid moiety instead of an ester
Methyl 1-methyl-1H-indole-3-carboxylateLacks fluorine substitution

Uniqueness

Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate is unique due to its combination of both fluorine and methyl groups, which enhance its chemical reactivity and biological activity compared to other indole derivatives. This distinctiveness makes it a valuable compound for various research and industrial applications.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely utilized methods for constructing indole frameworks [1]. This classical approach involves the acid-catalyzed cyclization of phenylhydrazones derived from substituted phenylhydrazines and carbonyl compounds to form the indole core structure [1]. For the synthesis of fluorinated indole carboxylates such as methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate, strategic modifications to the traditional Fischer methodology have been developed to accommodate fluorine incorporation while maintaining the reaction's fundamental mechanistic pathway [2] [3].

The mechanistic foundation of the Fischer indole synthesis proceeds through a well-established sequence involving initial phenylhydrazone formation, followed by isomerization to the corresponding enehydrazine intermediate [1]. Under acidic conditions, this intermediate undergoes a critical [4] [4]-sigmatropic rearrangement producing a diimine, which subsequently forms a cyclic aminoacetal that eliminates ammonia to yield the aromatic indole product [1]. When incorporating fluorine substituents, particularly at the 7-position as required for methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate synthesis, the electronic effects of the fluorine atom significantly influence the reaction pathway and selectivity [3].

Modifications to accommodate fluorine incorporation typically involve the use of fluorinated starting materials, most commonly 4-fluorophenylhydrazine derivatives [5]. The synthesis of 5-fluoroindole-2-carboxylate derivatives has been successfully achieved through Fischer cyclization using 4-fluorophenylhydrazine and ethyl pyruvate under acid catalysis [5]. This approach demonstrates the viability of incorporating fluorine substituents while maintaining the fundamental Fischer mechanism. The reaction proceeds efficiently at moderate temperatures, typically requiring heating at 65 degrees Celsius under acidic conditions to achieve cyclization [5].

The influence of fluorine substitution on reaction selectivity has been extensively studied, particularly regarding the electronic effects on the cyclization process [3]. Research has demonstrated that electron-donating substituents on the benzene ring of phenylhydrazone promote the first cyclization step, while electron-withdrawing groups, including fluorine, can alter the reaction pathway [3]. In cases involving methoxy-substituted phenylhydrazones, abnormal cyclization patterns have been observed, resulting in products where cyclization occurs on the substituted side of the benzene ring rather than the expected position [3].

Trifluoroacetic acid has emerged as a particularly effective catalyst for Fischer indole synthesis involving fluorinated substrates [6]. The use of trifluoroacetic acid not only provides the necessary acidic conditions for cyclization but also demonstrates enhanced reactivity with fluorinated phenylhydrazones [6]. This modification has been successfully applied in continuous flow synthesis, allowing for improved reaction efficiency and scalability [6].

Alternative approaches to traditional Fischer synthesis have been developed to circumvent some limitations associated with fluorinated starting materials [7]. A notable variation involves the conversion of haloarenes to indoles through a two-step process involving halogen-magnesium exchange followed by reaction with di-tert-butyl azodicarboxylate and subsequent cyclization with carbonyl compounds [7]. This method obviates the need for potentially toxic aryl hydrazines while providing access to fluorinated indole derivatives [7].

The reaction conditions for fluorine-incorporated Fischer synthesis typically require careful optimization of temperature, acid concentration, and reaction time to achieve optimal yields [3]. Studies have shown that prolonged reaction times and elevated temperatures may be necessary to overcome the electronic effects of fluorine substitution [3]. The incorporation of fluorine at the 7-position specifically influences the electronic distribution within the indole ring system, requiring adjustment of reaction parameters to maintain synthetic efficiency [3].

Modern Transition Metal-Catalyzed Approaches to 7-Fluoroindole Derivatives

Transition metal-catalyzed methodologies have revolutionized the synthesis of fluorinated indole derivatives, offering enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to classical approaches [8] [9]. These modern catalytic systems enable the construction of complex fluoroindole structures, including 7-fluoroindole derivatives essential for methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate synthesis, through diverse mechanistic pathways involving carbon-hydrogen bond activation, cross-coupling reactions, and intramolecular cyclization processes [10] [11].

Palladium-catalyzed approaches represent the most extensively developed class of transition metal-catalyzed indole synthesis methods [9] [10] [11]. The palladium-catalyzed intramolecular oxidative coupling of functionalized anilines has proven particularly effective for constructing 7-fluoroindole frameworks [12]. This methodology involves the formation of palladium-carbon bonds through carbon-hydrogen activation, followed by intramolecular cyclization to generate the indole core structure [12] [11]. The reaction typically employs palladium acetate as the catalyst under oxidative conditions, enabling the formation of carbon-nitrogen bonds essential for indole ring closure [12].

Recent developments in palladium-catalyzed carbon-hydrogen functionalization have enabled regioselective and stereocontrolled synthesis of fluorovinyl indoles [9]. The palladium-catalyzed carbon-2 beta-fluorovinylation of indoles proceeds through a well-defined catalytic cycle involving electrophilic carbon-2 palladation, oxidative addition, and reductive elimination [9]. This methodology demonstrates exceptional stereoselectivity, producing exclusively Z-fluorovinyl indoles under ligand-free, directing-group-free conditions [9]. The reaction tolerates various electronic substituents and provides access to fluorinated indole derivatives with high synthetic efficiency [9].

Catalyst SystemReaction TypeSubstrate ScopeYield RangeSelectivity
Palladium acetateIntramolecular oxidative couplingFunctionalized anilines65-85%High regioselectivity
Palladium(II) complexesCarbon-hydrogen fluorovinylationIndole derivatives70-95%Exclusive Z-selectivity
Nickel(0) complexesCarbon-fluorine bond activationFluoroaniline derivatives60-80%Position-selective
Ruthenium biscarboxylateCarbon-7 functionalizationIndole substrates75-90%Site-selective

Nickel-catalyzed approaches have gained significant attention for their ability to activate carbon-fluorine bonds, providing unique opportunities for fluoroindole synthesis [13] [14]. The nickel-catalyzed carbon-fluorine/nitrogen-hydrogen alkyne annulation of anilines enables the synthesis of indole derivatives through carbon-fluorine bond activation [13]. This methodology utilizes nickel(0) complexes to promote the coupling of ortho-fluoroanilines with internal alkynes, resulting in the formation of indole structures with concurrent carbon-fluorine bond cleavage [13]. The reaction requires the presence of a pyrimidine directing group and a strong base such as sodium hydride to achieve complete conversion [13].

The mechanism of nickel-catalyzed carbon-fluorine bond activation involves the formation of a key nickel ate complex through deprotonation of the aniline nitrogen-hydrogen bond [13]. This intermediate subsequently undergoes carbon-fluorine bond oxidative addition, followed by alkyne insertion and reductive elimination to form the indole product [13]. The use of fluorinated starting materials in this approach provides direct access to fluoroindole derivatives while demonstrating the synthetic utility of carbon-fluorine bond functionalization [13].

Ruthenium-catalyzed methodologies have emerged as powerful tools for site-selective carbon-hydrogen functionalization of indole derivatives [15]. The ruthenium(II) biscarboxylate-catalyzed carbon-7 functionalization of indoles represents a significant advancement in regioselective indole derivatization [15]. This approach enables both carbon-nitrogen and carbon-carbon bond formation at the challenging carbon-7 position through base-assisted internal electrophilic-type substitution mechanisms [15]. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, making it particularly suitable for the synthesis of complex fluoroindole derivatives [15].

The ruthenium-catalyzed approach involves coordination of the indole substrate to the active ruthenium catalyst, followed by carbon-hydrogen activation through a base-assisted internal electrophilic-type substitution mechanism [15]. The resulting ruthenium-carbon bond undergoes functionalization through reaction with various electrophiles, including those capable of introducing fluorine-containing groups [15]. The versatility of this methodology is demonstrated by its application to gram-scale syntheses and the traceless removal of directing groups [15].

Copper-catalyzed oxidative dehydrogenative dearomatization has been developed for the synthesis of spirocyclic indoline derivatives containing fluorinated substituents [16]. This methodology employs copper(II) catalysts to promote single-electron-transfer oxidation, generating radical-cation intermediates that undergo nucleophilic attack and deprotonation to form the desired products [16]. The reaction demonstrates excellent functional group tolerance and provides access to structurally complex fluorinated indoline derivatives [16].

The development of metallaphotoredox catalysis has opened new avenues for fluoroindole synthesis through the combination of transition metal catalysis with photocatalysis [8]. These dual catalytic systems enable selective carbon-fluorine bond functionalization of gem-difluoroalkenes, providing access to monofluorinated indole derivatives [8]. The methodology involves photocatalytic generation of radical intermediates that undergo coupling with transition metal-activated substrates to form carbon-carbon and carbon-nitrogen bonds [8].

Decarboxylative Fluoroacylation Strategies in Indole Functionalization

Decarboxylative fluoroacylation represents a highly efficient and environmentally benign approach for introducing fluorinated acyl groups into indole structures, particularly relevant for the synthesis of fluorinated indole carboxylates and their derivatives [4] [17] [18]. This methodology offers significant advantages including operational simplicity, excellent atom economy, and the ability to utilize readily available carboxylic acid starting materials while generating carbon dioxide as the only byproduct [4] [17].

The metal-free direct decarboxylative fluoroacylation of indole carboxylic acids with fluorinated acids represents a breakthrough in green synthetic methodology [4]. This approach enables the straightforward preparation of diversified fluorinated indol-3-yl ketones through direct reaction of indole carboxylic acids with fluorinated acid reagents under neat conditions [4]. The reaction proceeds without the requirement for metal catalysts or additional additives, demonstrating exceptional simplicity and environmental compatibility [4]. The methodology features high efficiency, exclusive selectivity, broad substrate scope, and scalability to gram-scale preparations [4].

The mechanistic pathway for metal-free decarboxylative fluoroacylation involves a radical process, as confirmed through control experiments and mechanistic investigations [4]. The reaction initiates through decarboxylation of the indole carboxylic acid substrate, generating a radical intermediate that subsequently couples with the fluorinated acylating agent [4]. This radical-mediated process enables the formation of carbon-carbon bonds under mild conditions while maintaining high selectivity for the desired fluoroacylated products [4].

Fluorinated Acid ReagentProduct TypeReaction ConditionsYield RangeSubstrate Scope
Trifluoroacetic acidTrifluoromethyl ketonesNeat, 120°C, 4h75-88%Various indole carboxylic acids
Difluoroacetic acidDifluoromethyl ketonesNeat, 100°C, 6h70-85%Substituted indole derivatives
Monofluoroacetic acidMonofluoromethyl ketonesNeat, 80°C, 8h65-80%Electron-rich indoles
Perfluorobutyric acidPerfluoroalkyl ketonesNeat, 140°C, 3h70-82%Unsubstituted indoles

Alternative approaches to decarboxylative fluoroacylation involve the use of perfluoroalkyl iodides in combination with reducing agents [17]. This methodology enables the one-pot perfluoroalkylation and subsequent defluorination of indoles, resulting in overall fluoroacylation [17]. The reaction employs sodium dithionite as the reducing agent in a solvent mixture of dimethyl sulfoxide, acetonitrile, and water at elevated temperatures [17]. The process involves initial formation of perfluoroalkanesulfinate intermediates that couple with indole substrates, followed by acid-catalyzed defluorination through carbocation intermediates [17].

The Friedel-Crafts fluoroacetylation approach represents another significant methodology for introducing fluoroacetyl groups into indole structures [18] [19]. This reaction utilizes fluorinated acetic acids as fluoroacetylation reagents under catalyst-free and additive-free conditions [18] [19]. The methodology demonstrates broad substrate scope and excellent functional group tolerance, enabling the synthesis of diverse fluoromethyl indol-3-yl ketones in good to excellent yields [18] [19]. The reaction proceeds through electrophilic aromatic substitution mechanisms, with water as the only byproduct [18] [19].

The mechanistic considerations for Friedel-Crafts fluoroacetylation involve the generation of fluoroacetyl cation intermediates through protonation and dehydration of fluorinated acetic acids [18] [19]. These electrophilic species subsequently attack the electron-rich indole nucleus at the carbon-3 position, forming the desired fluoroacetylated products [18] [19]. The regioselectivity of this process is governed by the electronic properties of the indole substrate and the nature of any existing substituents [18] [19].

Recent developments in decarboxylative fluoroacylation have focused on expanding the scope of fluorinated reagents and improving reaction conditions [17] [18]. The use of various perfluoroalkyl iodides enables the introduction of different fluorinated acyl groups, including trifluoromethyl, pentafluoroethyl, and heptafluoropropyl substituents [17]. The reaction conditions have been optimized to achieve yields of up to 80 percent while maintaining compatibility with electron-donating and electron-withdrawing substituents on the indole ring system [17].

The synthetic utility of decarboxylative fluoroacylation extends beyond simple ketone formation, enabling access to diverse functional groups through subsequent transformations [18] [19]. The fluoroacetyl groups introduced through these methodologies can be further elaborated to access fluorinated alcohols, carboxylic acids, and other valuable synthetic intermediates [18] [19]. This versatility makes decarboxylative fluoroacylation a powerful tool for the construction of complex fluorinated indole derivatives [18] [19].

Industrial applications of decarboxylative fluoroacylation benefit from the mild reaction conditions, scalability, and environmental compatibility of these methodologies [4] [17]. The elimination of metal catalysts and harsh reaction conditions makes these approaches particularly attractive for large-scale synthesis [4]. The ability to perform reactions under neat conditions or with minimal solvent usage further enhances the sustainability and cost-effectiveness of these synthetic methods [4].

Solid-Phase Synthesis Techniques for Methyl Ester Protection

Solid-phase synthesis methodologies for indole derivatives have emerged as powerful tools for library generation and high-throughput synthesis, particularly valuable for the preparation of methyl ester-protected indole carboxylates such as methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate [20] [21] [22]. These approaches offer significant advantages including simplified purification procedures, enhanced reaction efficiency through the use of excess reagents, and the ability to perform parallel synthesis for rapid structure-activity relationship studies [20] [21].

The immobilization strategies for indole synthesis on solid supports encompass various approaches including direct attachment of indole precursors to resins and the construction of indole rings on polymer-bound substrates [20] [21] [22]. The Merrifield resin represents the most commonly employed solid support for indole synthesis, providing excellent chemical stability and compatibility with a wide range of reaction conditions [22]. The immobilization of nitrobenzoic acid derivatives onto Merrifield resin, followed by treatment with alkenyl Grignard reagents, has been successfully employed to deliver indole carboxylates bound to solid supports [22].

Traceless synthesis methodologies have been developed to enable the preparation of indole derivatives without leaving any trace of the solid support attachment point in the final products [21] [23]. The titanium(IV) benzylidene reagent approach represents a particularly elegant example of traceless solid-phase indole synthesis [21]. This methodology involves the reaction of resin-bound esters with titanium benzylidene reagents containing masked nucleophiles in the ortho-position [21]. The acid-stable ester linkage is converted to an acid-labile enol ether, which upon deprotection leads to oxonium ion formation and release of the indole product from the resin [21].

Solid Support TypeAttachment StrategyCleavage ConditionsProduct PurityTypical Yields
Merrifield resinEster linkageAcidic hydrolysis>90%65-85%
Wang resinBenzylic esterTrifluoroacetic acid>85%70-88%
Rink amide resinAmide linkageTrifluoroacetic acid>92%75-90%
Traceless supportsEnol etherAcidic conditions>95%80-92%

The protection of methyl ester functionalities during solid-phase synthesis requires careful consideration of reaction conditions and cleavage strategies [21] [24]. Methyl esters generally demonstrate excellent stability under basic conditions commonly employed in solid-phase synthesis, but can be susceptible to hydrolysis under strongly acidic conditions used for resin cleavage [21]. Alternative protection strategies include the use of more acid-stable ester groups such as tert-butyl esters, which can be selectively cleaved under milder acidic conditions [21].

Fluorous synthesis techniques have been developed as an alternative to traditional solid-phase approaches for indole derivative preparation [23]. The fluorous traceless synthesis involves the attachment of perfluoroalkyl tags to tryptophan derivatives, enabling purification through fluorous solid-phase extraction [23]. This methodology has been successfully applied to the synthesis of substituted indole alkaloids through Pictet-Spengler reactions and subsequent cyclization processes [23]. The fluorous tags can be removed through cyclization reactions that simultaneously rupture the fluorous linkage and form the desired heterocyclic products [23].

The synthesis of diverse indole libraries on polystyrene resin has been extensively studied to understand the scope and limitations of organometallic reactions on solid supports [22]. The immobilization of nitrobenzoic acid onto Merrifield resin followed by treatment with alkenyl Grignard reagents enables the formation of indole carboxylates directly on the solid support [22]. Subsequent palladium-catalyzed cross-coupling reactions including Suzuki, Heck, Sonogashira, and Stille couplings can be performed on the resin-bound indole intermediates to introduce additional functionality [22].

The optimization of reaction conditions for solid-phase indole synthesis requires consideration of several factors including resin loading, reagent stoichiometry, reaction temperature, and solvent selection [22] [24]. Higher resin loading generally leads to improved reaction efficiency but can result in reduced selectivity due to increased steric hindrance [22]. The use of excess reagents is commonly employed to drive reactions to completion, particularly important for solid-phase transformations where reaction monitoring is challenging [22].

Microwave-assisted solid-phase synthesis has been investigated as a method to enhance reaction rates and improve yields in indole synthesis [24]. The application of microwave irradiation enables rapid heating and can significantly reduce reaction times compared to conventional heating methods [24]. This approach has been particularly successful for cyclization reactions involved in indole ring formation on solid supports [24].

The cleavage strategies for releasing indole products from solid supports must be carefully designed to preserve the methyl ester functionality while ensuring complete product release [21] [24]. Basic hydrolysis conditions using sodium hydroxide in aqueous alcohol mixtures have been successfully employed for ester-linked indoles [24]. The reaction typically requires heating at moderate temperatures for several hours, followed by acidification and extraction to isolate the indole products [24]. Alternative cleavage methods include the use of trifluoroacetic acid for acid-labile linkages and enzymatic cleavage for specialized linker systems [21].

The combinatorial synthesis of indole derivatives on solid phase enables the rapid generation of structurally diverse libraries for biological screening [24]. The European Patent Office has documented methodologies for the combinatorial solid-phase synthesis of indole derivative libraries, demonstrating the industrial relevance of these approaches [24]. These methods typically involve the systematic variation of substituents at multiple positions on the indole ring system, enabling the exploration of structure-activity relationships [24].

Single Crystal X-ray Diffraction Analysis of Molecular Geometry

The molecular geometry of methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate can be understood through comparative analysis with structurally related fluorinated indole carboxylates that have been characterized by single crystal X-ray diffraction. The indole core structure exhibits characteristic planarity, with typical root mean square deviations from the mean plane remaining below 0.03 Å for non-hydrogen atoms [1] [2] [3].

Structural ParameterTypical RangeLiterature Examples
Indole ring planarity (r.m.s. deviation)0.005-0.031 Å5-Fluoro-1H-indole-3-carboxylic acid: planar geometry [3]
Carboxyl group dihedral angle5.27-12.61°Methyl 5-fluoro-1H-indole-2-carboxylate: 7.39° [3]
Carbon-nitrogen bond length (indole)1.35-1.40 ÅStandard for aromatic indole systems [4] [5]
Carbon-oxygen bond length (ester)1.20-1.23 ÅTypical ester carbonyl bond length [2] [6]
Carbon-fluorine bond length1.34-1.36 ÅCharacteristic aromatic C-F bond [7] [8]

The fluorine substituent at the 7-position introduces minimal steric hindrance while significantly altering the electronic distribution within the aromatic system. In related 5-fluoro-1H-indole-3-carboxylic acid, the carboxyl group maintains near-coplanarity with the indole ring system, with a dihedral angle of 7.39° [3]. This geometric arrangement facilitates optimal π-electron delocalization between the indole ring and the carboxylate functionality.

Computational studies on similar fluorinated indole derivatives reveal that the fluorine atom creates a localized electron-deficient region, particularly affecting the adjacent carbon atoms. The methyl ester group at the 3-position typically adopts a conformation that minimizes steric interactions while maintaining conjugation with the indole π-system [7].

Hydrogen Bonding Networks in Indole Carboxylate Crystals

Hydrogen bonding patterns in indole carboxylate crystals are dominated by the interplay between the indole nitrogen-hydrogen donor and various acceptor sites. The specific substitution pattern of methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate provides multiple sites for intermolecular interactions that influence crystal packing arrangements.

Primary hydrogen bonding interactions in related indole carboxylates include N-H⋯O contacts between the indole nitrogen and carbonyl oxygen atoms, with typical donor-acceptor distances ranging from 2.75 to 2.98 Å [10] [6]. In ethyl 1H-indole-2-carboxylate, these interactions form centrosymmetric R²₂(10) ring motifs with N⋯O separations of 2.877 Å [6].

Hydrogen Bond TypeDistance Range (Å)Geometric ParametersCrystal Motif
N-H⋯O (indole-carbonyl)2.75-2.98N-H⋯O angle: 155-170°R²₂(10) dimers [6]
O-H⋯O (carboxylic acid)2.54-2.82Strong hydrogen bondsR²₂(8) loops [1]
C-H⋯F (weak interactions)2.4-2.8C-H⋯F angle: 120-160°Chain propagation [11]
N-H⋯π (aromatic)3.4-3.6NH-centroid distanceHerringbone motifs [12]

The fluorine substituent introduces additional weak hydrogen bonding possibilities through C-H⋯F interactions. These contacts, while individually weak, contribute significantly to the overall crystal stability and packing efficiency. In 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, weak F⋯H interactions are observed with distances consistent with van der Waals contacts [11] [13].

Secondary interactions include π-π stacking between indole rings and C-H⋯π contacts involving methyl groups. The 2-methyl substituent provides additional C-H donor sites that can participate in weak hydrogen bonding networks, influencing the three-dimensional crystal architecture [12] [14].

FT-IR Spectral Signatures of Fluorine-Carbonyl Interactions

Infrared spectroscopy provides definitive characterization of the vibrational modes associated with fluorine-carbonyl interactions in methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate. The carbonyl stretching frequency is particularly sensitive to electronic effects introduced by the fluorine substituent.
The carbonyl stretching frequency of fluorinated indole carboxylates typically appears at lower wavenumbers compared to non-fluorinated analogs due to the electron-withdrawing effect of fluorine. For methyl ester groups in fluorinated indole systems, the C=O stretch is observed in the range of 1700-1720 cm⁻¹, representing a downfield shift of approximately 15-30 cm⁻¹ from typical ester carbonyls [15] .

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
C=O stretch (ester)1700-1720StrongFluorine-influenced carbonyl [15]
N-H stretch (indole)3400-3500Medium-broadHydrogen-bonded NH [17]
C-F stretch1000-1350StrongMultiple C-F vibrational modes [18]
C=C stretch (aromatic)1500-1600MediumIndole ring vibrations [19]
C-H stretch (methyl)2850-3000MediumAlkyl C-H stretching [20]

The fluorine atom at the 7-position generates characteristic C-F stretching vibrations in the 1000-1350 cm⁻¹ region. The exact frequency depends on the local electronic environment and coupling with adjacent bonds. In fluorinated aromatic systems, multiple C-F stretching modes may be observed due to coupling between the C-F bond and ring vibrations [18] [21].

Hydrogen bonding involving the indole N-H group typically broadens the N-H stretching band and shifts it to lower frequencies. The characteristic broad absorption around 3400-3500 cm⁻¹ confirms the participation of the indole nitrogen in intermolecular hydrogen bonding networks [17] [20].

The methyl ester group displays typical ester characteristics with additional electronic perturbation from the fluorinated aromatic system. The C-O stretching mode of the ester appears around 1200-1300 cm⁻¹, while the methyl C-H stretching occurs in the expected 2850-3000 cm⁻¹ range [22] [23].

NMR Profiling of Electronic Environments in Fluorinated Indoles

Nuclear magnetic resonance spectroscopy provides detailed insight into the electronic environments within methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate, with particular sensitivity to the effects of fluorine substitution on chemical shifts and coupling patterns.

Proton NMR Characteristics

The aromatic protons of the indole ring system exhibit characteristic chemical shifts in the 6.8-8.5 ppm region, with significant deshielding effects observed for protons in proximity to the fluorine substituent [24] [25]. The fluorine atom at the 7-position influences the chemical shifts of adjacent protons through both inductive and field effects, typically causing downfield shifts of 0.3-0.8 ppm for ortho protons [24] [26].

Proton EnvironmentChemical Shift (ppm)Coupling PatternFluorine Influence
H-4 (ortho to F)7.0-7.3Doublet of doubletsSignificant deshielding [25]
H-5 (meta to F)7.2-7.5Triplet or multipletModerate deshielding [25]
H-6 (ortho to F)6.8-7.1Doublet of doubletsStrong deshielding [25]
2-CH₃ (methyl)2.4-2.6SingletAromatic anisotropy [8]
OCH₃ (ester)3.8-4.0SingletStandard ester methyl [27]
NH (indole)9.0-12.0Broad singletHydrogen bonding variable [28]

Vicinal coupling constants between adjacent aromatic protons typically range from 6.8 Hz for ortho relationships to 2.4 Hz for meta couplings [25]. The presence of fluorine introduces additional complexity through four-bond H-F coupling, which may be observed as small splittings in aromatic proton signals [29] [30].

Carbon-13 NMR Characteristics

Carbon-13 chemical shifts in fluorinated indoles are strongly influenced by the electronegativity of fluorine and its through-bond effects. The carbon bearing the fluorine substituent (C-7) typically resonates around 150-160 ppm, while adjacent carbons show characteristic upfield or downfield shifts depending on their position relative to fluorine [24] [27].

The carbonyl carbon of the methyl ester appears in the range of 160-170 ppm, consistent with aromatic ester systems. The ester methyl carbon resonates around 52-55 ppm, while the 2-methyl carbon appears at approximately 11-13 ppm [27] [8].

Fluorine-19 NMR Characteristics

Fluorine-19 NMR provides the most direct probe of the electronic environment around the fluorine nucleus. Aromatic fluorine substituents typically resonate in the range of -110 to -120 ppm relative to CFCl₃ [24] [26] [31]. The exact chemical shift depends on the electronic nature of other substituents and their positions on the indole ring.

Through-bond coupling between fluorine and carbon nuclei provides valuable structural information. ¹³C-¹⁹F coupling constants typically range from 3.7 to 15.7 Hz for direct C-F bonds, with smaller long-range couplings observable for carbons two or three bonds away from fluorine [32] [30].

The fluorine chemical shift is particularly sensitive to conformational changes and intermolecular interactions, making ¹⁹F NMR a powerful tool for studying molecular dynamics and crystalline packing effects in the solid state [29] [26].

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.06955672 g/mol

Monoisotopic Mass

207.06955672 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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